molecular formula C9H7FN4O B6228683 6-fluoro-N-(1H-pyrazol-4-yl)pyridine-3-carboxamide CAS No. 1343820-47-2

6-fluoro-N-(1H-pyrazol-4-yl)pyridine-3-carboxamide

Cat. No.: B6228683
CAS No.: 1343820-47-2
M. Wt: 206.18 g/mol
InChI Key: NFMZHXFKTJDKHM-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Architectures in Drug Discovery

Heterocyclic compounds, cyclic molecules containing at least one atom other than carbon within their ring structure, are fundamental to the development of new therapeutic agents. mdpi.comnih.gov Their prevalence is remarkable, with statistics indicating that over 85% of all biologically active chemical entities incorporate a heterocycle. nih.gov This widespread use stems from their immense structural diversity and their ability to engage in various interactions with biological targets like proteins and nucleic acids. rroij.com

The inclusion of heteroatoms such as nitrogen, oxygen, and sulfur imparts unique physicochemical properties to these rings, influencing factors like solubility, lipophilicity, polarity, and hydrogen bonding capacity. nih.govrroij.com These properties are critical for optimizing the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles of drug candidates. nih.gov Nitrogen-containing heterocycles, in particular, are ubiquitous in pharmaceuticals due to their ability to form crucial hydrogen bonds and participate in π-π stacking interactions with target macromolecules. rroij.com Consequently, heterocyclic frameworks are constantly explored for developing novel agents against a wide array of diseases, including cancer, bacterial infections, and inflammatory conditions. mdpi.comnih.gov

Overview of Pyridine-3-carboxamide (B1143946) Derivatives in Bioactive Compounds

The pyridine-3-carboxamide moiety, also known as nicotinamide (B372718), is a vital structural unit found in nature, most notably as part of the coenzyme NAD (Nicotinamide Adenine Dinucleotide). nih.gov This scaffold serves as a versatile building block in the synthesis of numerous biologically active compounds and natural products. nih.gov Its derivatives have demonstrated a broad spectrum of pharmacological activities.

Recent research highlights the potential of pyridine-3-carboxamide analogs in various therapeutic and agricultural applications. For instance, novel derivatives have been synthesized and evaluated as effective agents against bacterial wilt in tomatoes, a disease caused by Ralstonia solanacearum. nih.govsemanticscholar.orgresearchgate.net The amide linkage in these compounds is considered crucial for their high potency. nih.govresearchgate.net Furthermore, other studies have explored pyrazolo[1,5-a]pyridine-3-carboxamide (B1625802) derivatives as potent agents against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. nih.gov The versatility of this scaffold is underscored by its presence in compounds with reported antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. nih.gov

Table 1: Examples of Bioactive Pyridine-Carboxamide Derivatives

Compound Class Reported Biological Activity
N-(4-phenylthiazol-2-yl) nicotinamide analogs Control of bacterial wilt in tomatoes (Ralstonia solanacearum)
Pyrazolo[1,5-a]pyridine-3-carboxamides Antituberculosis activity against resistant strains
3-(pyridine-3-yl)-2-oxazolidinone derivatives Antibacterial activity against Gram-positive bacteria

This table is generated based on findings from scientific literature. nih.govnih.govnih.gov

Role of Pyrazole (B372694) Moieties in Pharmacologically Active Agents

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is another pharmacologically significant scaffold. nih.govnih.gov Its presence in numerous FDA-approved drugs validates its potential in medicinal chemistry. nih.gov The pyrazole nucleus is a key component in drugs with diverse therapeutic applications, including anti-inflammatory, antipsychotic, analgesic, and anti-obesity agents. nih.gov

The unique physicochemical properties of the pyrazole core contribute to its success. It can act as a bioisostere for an aryl group, potentially improving a compound's lipophilicity and solubility. nih.gov The nitrogen atoms in the pyrazole ring can act as both hydrogen bond donors (N-1) and acceptors (N-2), facilitating strong interactions with the active sites of enzymes and receptors. nih.gov This versatility has led to the development of pyrazole derivatives with a wide range of biological activities, including antimicrobial, anticancer, antidepressant, and antioxidant effects. nih.govglobalresearchonline.net The ability to readily synthesize a variety of substituted pyrazoles allows for extensive structure-activity relationship (SAR) studies, aiding in the optimization of lead compounds. nih.gov

Table 2: Marketed Drugs Containing a Pyrazole Moiety

Drug Name Therapeutic Category
Celecoxib Anti-inflammatory
Rimonabant Anti-obesity (withdrawn)
Difenamizole Analgesic
CDPPB Antipsychotic

This table lists examples of drugs where the pyrazole scaffold is a core structural feature. nih.govnih.gov

Contextualizing 6-fluoro-N-(1H-pyrazol-4-yl)pyridine-3-carboxamide within Privileged Scaffolds

The chemical structure of this compound is a deliberate combination of the aforementioned privileged scaffolds. It features a pyridine-3-carboxamide core, an essential framework known for a wide array of biological activities. nih.gov This core is linked via an amide bond to a pyrazole ring, a moiety celebrated for its role in numerous successful pharmaceuticals. nih.govnih.gov

Furthermore, the structure includes a fluorine atom at the 6-position of the pyridine (B92270) ring. The incorporation of fluorine is a common and effective strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and bioavailability of a drug candidate. mdpi.com The fluorine substituent can modulate the electronic properties of the pyridine ring and influence its interactions with biological targets.

The linkage of a pyrazole to a carboxamide is a known strategy in the development of bioactive agents. For instance, pyrazole-4-carboxamide derivatives have been investigated as agricultural fungicides and as potential anticancer agents. cbijournal.com Similarly, novel 1H-pyrazole-3-carboxamide derivatives have been synthesized and evaluated for their antiproliferative effects and DNA-binding interactions. nih.gov

Therefore, this compound merges three key medicinal chemistry motifs: a pyridine-carboxamide linker, a pyrazole recognition element, and a fluorine atom for pharmacokinetic modulation. This strategic design suggests the compound is a candidate for investigation across various biological targets, leveraging the proven pharmacological relevance of its constituent parts.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1343820-47-2

Molecular Formula

C9H7FN4O

Molecular Weight

206.18 g/mol

IUPAC Name

6-fluoro-N-(1H-pyrazol-4-yl)pyridine-3-carboxamide

InChI

InChI=1S/C9H7FN4O/c10-8-2-1-6(3-11-8)9(15)14-7-4-12-13-5-7/h1-5H,(H,12,13)(H,14,15)

InChI Key

NFMZHXFKTJDKHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(=O)NC2=CNN=C2)F

Origin of Product

United States

Synthetic Methodologies for 6 Fluoro N 1h Pyrazol 4 Yl Pyridine 3 Carboxamide and Analogues

Strategic Approaches to Pyridine-Carboxamide Synthesis

The synthesis of the pyridine-carboxamide portion of the target molecule requires careful consideration of two key transformations: the formation of the amide bond and the introduction of the fluorine substituent onto the pyridine (B92270) ring.

Amide Bond Formation Strategies for the Carboxamide Linkage

The creation of the amide bond is a critical step in the synthesis of 6-fluoro-N-(1H-pyrazol-4-yl)pyridine-3-carboxamide, linking the pyridine carboxylic acid and the aminopyrazole fragments. The fundamental principle involves the reaction of an activated carboxylic acid with an amine. researchgate.net This transformation is typically not spontaneous and requires specific methodologies to proceed efficiently. luxembourg-bio.com

Common strategies include:

Activation of the Carboxylic Acid: The carboxylic acid is converted into a more reactive species to facilitate nucleophilic attack by the amine. A prevalent method is the conversion of the carboxylic acid to an acid chloride, often using reagents like thionyl chloride (SOCl₂). nih.gov This acid chloride then readily reacts with the amine to form the amide.

Use of Coupling Reagents: A vast array of coupling reagents has been developed to mediate amide bond formation directly from a carboxylic acid and an amine, avoiding the need to isolate a highly reactive intermediate like an acid chloride. luxembourg-bio.com These reagents activate the carboxylic acid in situ. Prominent classes of coupling reagents include carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as phosphonium salts (e.g., PyBOP) and uronium salts (e.g., HATU). researchgate.netluxembourg-bio.comacs.org The reaction mechanism for carbodiimides involves the initial formation of a reactive O-acylisourea intermediate, which is then attacked by the amine. luxembourg-bio.com

The choice of method depends on factors such as substrate tolerance, desired reaction conditions, and the need to avoid side reactions. For complex molecules, uronium or phosphonium salt-based reagents are often preferred for their high efficiency and mild reaction conditions. acs.org

Table 1: Common Amide Coupling Reagents

Reagent Class Example Reagent Abbreviation Byproduct
Carbodiimides Dicyclohexylcarbodiimide DCC Dicyclohexylurea (DCU)
Carbodiimides 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide EDC Water-soluble urea
Uronium Salts HATU HATU Tetramethylurea

Halogenation Techniques for Fluoro-Substituted Pyridine Rings

Introducing a halogen, specifically fluorine, onto an electron-deficient pyridine ring presents a significant synthetic challenge. nih.gov Direct electrophilic aromatic substitution (EAS) on pyridine is difficult because the ring is deactivated towards electrophiles. nih.govchemrxiv.org Such reactions often require harsh conditions, like high temperatures and strong acids, and may result in mixtures of products. chemrxiv.orgnih.gov

Several strategic approaches have been developed to overcome these limitations:

Metalation-Halogenation: This sequence involves deprotonation of the pyridine ring using a strong base (metalation), followed by quenching the resulting organometallic intermediate with an electrophilic fluorine source. This method's regioselectivity can often be controlled by directing groups already present on the ring. chemrxiv.orgnih.gov

Halogenation of Pyridine N-oxides: The N-oxide derivative of pyridine is more susceptible to electrophilic substitution than pyridine itself. The N-oxide can be nitrated at the 4-position, and the nitro group can then be displaced by a halide. Subsequent reduction of the N-oxide restores the pyridine ring. nih.gov

Ring-Opening/Ring-Closing Strategy: A novel approach involves the temporary opening of the pyridine ring to form acyclic Zincke imine intermediates. These electron-rich intermediates undergo highly regioselective halogenation under mild conditions. Subsequent ring-closing reforms the pyridine ring, now bearing a halogen at a specific position, such as C-3. chemrxiv.orgnih.gov

Pyrazole (B372694) Ring Construction Methods

The 1H-pyrazol-4-yl moiety is another essential building block. Its synthesis relies on well-established cyclization reactions and the availability of appropriate chemical precursors.

Cyclization Reactions for 1H-Pyrazole-4-yl Moiety Formation

The most common and versatile method for constructing the pyrazole ring is the condensation reaction between a hydrazine (B178648) derivative and a compound containing a 1,3-dicarbonyl or an equivalent synthon. wikipedia.org

Key cyclization strategies include:

Knorr Pyrazole Synthesis: This classic method involves the reaction of a hydrazine with a 1,3-dicarbonyl compound, such as a β-diketone or β-ketoester. The reaction proceeds via condensation and subsequent cyclization with the elimination of water to form the pyrazole ring. wikipedia.org

Reaction with α,β-Unsaturated Carbonyls: Hydrazines can also react with α,β-unsaturated aldehydes and ketones. This reaction typically forms a pyrazoline intermediate, which can then be oxidized to the aromatic pyrazole. nih.govorganic-chemistry.org

[3+2] Cycloaddition Reactions: These reactions involve the cycloaddition of a 1,3-dipole with a dipolarophile. For instance, diazo compounds can react with alkynes in a [3+2] cycloaddition to furnish the pyrazole ring. nih.gov A silver-mediated [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes also provides an effective route to pyrazoles under mild conditions. organic-chemistry.org

Precursor Chemistry for Pyrazole Building Blocks

The success of the pyrazole synthesis depends on the accessibility of suitable precursors. The choice of precursors dictates the substitution pattern on the final pyrazole ring.

Hydrazine Derivatives: Hydrazine (N₂H₄) or substituted hydrazines (e.g., phenylhydrazine) are fundamental precursors, providing the two adjacent nitrogen atoms of the pyrazole ring. wikipedia.orgencyclopedia.pub

1,3-Dicarbonyl Compounds: A wide variety of β-dicarbonyl compounds serve as the three-carbon component. Examples include acetylacetone (B45752) (to produce dimethyl-substituted pyrazoles) and various β-ketoesters and malonaldehydes, which allow for diverse substitution patterns at positions 3 and 5 of the pyrazole ring. wikipedia.org

Enaminones: These compounds, which feature a ketone and an amine separated by a double bond, can react with sulfonyl hydrazines in the presence of an acid catalyst like p-TSA to yield N-sulfonyl pyrazoles. researchgate.net

Alkynes and Aldehydes: Multi-component reactions can also be employed. For example, a one-pot, three-component procedure involving an aldehyde, tosylhydrazine, and a terminal alkyne can efficiently generate 3,5-disubstituted 1H-pyrazoles. organic-chemistry.org

Coupling Reactions for Scaffold Assembly

The final assembly of this compound involves the formation of the amide bond between the two pre-functionalized heterocyclic rings: 6-fluoropyridine-3-carboxylic acid and 4-aminopyrazole. This crucial step, detailed in section 2.1.1, is the ultimate coupling reaction that brings the two key scaffolds together.

In a broader context of synthesizing complex bi-heterocyclic systems, other types of coupling reactions, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Buchwald-Hartwig), are often employed to form carbon-carbon or carbon-nitrogen bonds between two different heterocyclic rings. For example, a bromo-substituted fluoropyridine could be coupled with a pyrazole-boronic acid derivative via a Suzuki reaction. However, for the specific target molecule , the amide bond formation itself constitutes the primary and final coupling strategy for scaffold assembly.

Biological Target Identification and Mechanistic Insights

Kinase Inhibition Profiles

Based on the available public domain information, there is no specific data to suggest that 6-fluoro-N-(1H-pyrazol-4-yl)pyridine-3-carboxamide is a direct inhibitor of the kinases listed below. While the pyrazole (B372694) and pyridine (B92270) carboxamide scaffolds are present in many known kinase inhibitors, specific inhibitory activity for this exact compound has not been reported in the reviewed literature.

Interleukin-1 Receptor Associated Kinase 4 (IRAK4) Inhibition

No published data was found to confirm or quantify the inhibitory activity of this compound against IRAK4.

Allosteric Modulation of IRAK4

There is no evidence in the scientific literature to suggest that this compound acts as an allosteric modulator of IRAK4.

Mesenchymal Epithelial Transition Factor (MET) Kinase Modulation

There are no specific studies or data available that describe the modulatory effects of this compound on MET kinase.

Cyclin Dependent Kinase 2 (CDK2) Inhibition

No research findings were identified that report the inhibition of CDK2 by this compound.

Ataxia Telangiectasia Mutated (ATR) Kinase Inhibition

There is no published research indicating that this compound is an inhibitor of ATR kinase.

Based on a comprehensive review of scientific literature, there is no available information to indicate that the compound This compound has documented activity related to the specific biological targets outlined in the request.

Extensive searches have been conducted to find evidence of this compound's interaction with:

Jun N-terminal Kinase 3 (JNK3)

Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT)

Factor Xa

Muscarinic Acetylcholine Receptor M4 (as a Positive Allosteric Modulator)

Cannabinoid Receptor Type 2 (CB2) (as an Agonist)

The search results did not yield any data, such as IC₅₀ or EC₅₀ values, or mechanistic studies, linking "this compound" to these specific biological activities.

While the provided chemical structure is a pyrazole derivative, and other distinct compounds containing pyrazole or pyridine moieties have been investigated as inhibitors or modulators for these targets, no scientific literature or database appears to characterize This compound for these particular functions.

Therefore, it is not possible to generate a scientifically accurate article on "this compound" that adheres to the requested outline, as the foundational data connecting the compound to the specified biological targets is absent from the public domain.

Receptor and Enzyme Modulatory Activities

Cyclooxygenase (COX) Isoform Interactions

A comprehensive search of scientific databases yielded no studies specifically investigating the interaction of this compound with cyclooxygenase (COX) isoforms, COX-1 and COX-2. Although the pyrazole nucleus is a core component of selective COX-2 inhibitors like celecoxib, research has not been extended to specifically characterize the COX inhibitory activity or isoform selectivity of this compound.

Alpha-Glucosidase Inhibition

There is no available research detailing the effects of this compound on the activity of alpha-glucosidase. This enzyme is a target for managing type 2 diabetes, and while various heterocyclic compounds are explored for this purpose, the inhibitory potential of this specific compound has not been reported.

Antiproliferative Mechanisms

Inhibition of Cancer Cell Growth

No specific data on the antiproliferative activity of this compound against any cancer cell lines were found in the reviewed literature. Studies on other pyrazole-carboxamide derivatives have shown potential anticancer effects, but these findings are not specific to the requested molecule. nih.govnih.govnajah.edu

Induction of Cell Cycle Arrest

The ability of this compound to induce cell cycle arrest in cancer cells has not been documented. Research into the mechanisms of action for structurally related compounds sometimes includes cell cycle analysis, but no such investigation has been published for this specific compound. nih.govnih.govmdpi.commdpi.com

Necroptosis Inhibition (RIPK1 Pathway)

There are no published findings on the activity of this compound as an inhibitor of necroptosis, specifically through the Receptor-Interacting Protein Kinase 1 (RIPK1) pathway. While RIPK1 is a recognized target for inflammatory diseases and some pyrazole-containing molecules have been investigated as inhibitors, this specific compound is not among them. nih.govnih.govresearchgate.netmdpi.com

Antimicrobial and Antifungal Activity

A literature review did not identify any studies that evaluated the antimicrobial or antifungal properties of this compound. The pyrazole and pyridine moieties are present in numerous compounds with established antibacterial and antifungal activities, but specific testing results for this compound against microbial or fungal strains are not available. nih.govmdpi.combdpsjournal.orgmdpi.comnih.govnih.govresearchgate.netnih.gov

Antifungal Efficacy Against Phytopathogenic Fungi

The pyrazole carboxamide scaffold, a core component of this compound, has been the subject of extensive research, leading to the development of numerous derivatives with significant antifungal properties against plant pathogens. These compounds often function as succinate (B1194679) dehydrogenase inhibitors (SDHIs), disrupting the fungal mitochondrial respiratory chain and leading to cell death.

Research into N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides demonstrated moderate to good antifungal activities. mdpi.com Against the phytopathogenic fungus Gibberella zeae, certain derivatives showed inhibition rates of over 50% at a concentration of 100 µg/mL, outperforming commercial fungicides like carboxin (B1668433) and boscalid (B143098) under the same conditions. mdpi.com

Similarly, studies on other novel pyrazole carboxamides and isoxazolol pyrazole carboxylates have revealed their efficacy against a range of plant pathogens. nih.govnih.gov One notable isoxazolol pyrazole carboxylate derivative, compound 7ai, exhibited potent activity against Rhizoctonia solani, with a half-maximal effective concentration (EC50) of 0.37 μg/mL. nih.govnih.gov Other pyrazole carboxamide derivatives from the same study showed moderate activity against fungi such as Alternaria porri, Marssonina coronaria, and Cercospora petroselini. nih.govnih.gov Further research on pyrazolecarbamide derivatives containing a sulfonate fragment also identified compounds with strong efficacy against R. solani. frontiersin.org For instance, compound T24 from this series showed an EC50 value of 0.45 mg/L, which was significantly more potent than the commercial fungicide hymexazol (B17089) (EC50 = 10.49 mg/L) and comparable to bixafen (B1247100) (EC50 = 0.25 mg/L). frontiersin.org

Antifungal Activity of Pyrazole Carboxamide Derivatives Against Phytopathogenic Fungi
FungusCompound Class/DerivativeObserved ActivityReference
Gibberella zeaeN-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides>50% inhibition at 100 µg/mL mdpi.com
Rhizoctonia solaniIsoxazolol Pyrazole Carboxylate (7ai)EC50 = 0.37 µg/mL nih.govnih.gov
Rhizoctonia solaniSulfonate-containing Pyrazolecarbamide (T24)EC50 = 0.45 mg/L frontiersin.org
Alternaria porriIsoxazolol Pyrazole Carboxylate (7ai)EC50 = 2.24 µg/mL nih.gov
Marssonina coronariaIsoxazolol Pyrazole Carboxylate (7ai)EC50 = 3.21 µg/mL nih.gov
Cercospora petroseliniIsoxazolol Pyrazole Carboxylate (7ai)EC50 = 10.29 µg/mL nih.gov

Broad-Spectrum Antimicrobial Potential

The pyrazole ring system is a versatile scaffold known to produce derivatives with a wide range of pharmacological properties, including broad-spectrum antibacterial and antifungal activities. japsonline.com The combination of a pyrazole ring with a pyridine carboxamide, as seen in the title compound, has been explored for its potential against various microbial pathogens, including both Gram-positive and Gram-negative bacteria.

Studies on imidazo-pyridine substituted pyrazole derivatives have identified them as potent broad-spectrum antibacterial agents. nih.gov These compounds demonstrated efficacy against two Gram-positive and four Gram-negative bacterial strains, with minimum bactericidal concentration (MBC) values often below 1 μg/mL, which was superior to the reference drug ciprofloxacin (B1669076) in some cases. nih.gov Another study on novel pyrazole-4-carboxamide derivatives found that specific compounds exhibited potent activity against Gram-positive pathogens, while others were more effective against Gram-negative strains. japsonline.com For example, compound 5i was potent against Gram-positive bacteria, and compound 5k was potent against Gram-negative bacteria. japsonline.com

The antifungal spectrum is not limited to plant pathogens. Research has shown that pyrazole carboxamide derivatives can be effective against human fungal pathogens like Candida albicans and Aspergillus niger. japsonline.combdpsjournal.org One synthesized pyrazoline carboxamide compound showed notable sensitivity against C. albicans, with zones of inhibition ranging from 10.9 to 17.8 mm. bdpsjournal.org

Broad-Spectrum Antimicrobial Activity of Pyrazole Derivatives
MicroorganismTypeCompound ClassObserved Activity (MIC/MBC)Reference
E. coli, K. pneumoniae, P. aeruginosa, S. typhimuriumGram-Negative BacteriaImidazo-pyridine substituted pyrazolesMBC <1 µg/mL nih.gov
VariousGram-Positive BacteriaPyrazole-4-carboxamide (5i)Potent Activity japsonline.com
VariousGram-Negative BacteriaPyrazole-4-carboxamide (5k)Potent Activity japsonline.com
Candida albicansFungusPyrazoline carboxamideZone of Inhibition: 10.9-17.8 mm bdpsjournal.org

Antitubercular Activity

Derivatives of pyrazolo[1,5-a]pyridine-3-carboxamide (B1625802) have emerged as a highly potent class of antitubercular agents. acs.orgnih.govnih.gov These compounds have demonstrated excellent in vitro activity against the drug-susceptible H37Rv strain of Mycobacterium tuberculosis (Mtb) as well as various clinically isolated multidrug-resistant (MDR-TB) strains. acs.orgnih.gov

One study detailed a series of pyrazolo[1,5-a]pyridine-3-carboxamide hybrids, with a representative compound exhibiting a minimum inhibitory concentration (MIC) of 0.006 μg/mL against the H37Rv strain. nih.gov This compound also showed potent activity against a panel of drug-resistant Mtb strains, with MICs ranging from 0.003 to 0.014 μg/mL. nih.gov Further research on diaryl derivatives of pyrazolo[1,5-a]pyridine-3-carboxamide (PPA) confirmed this high potency. nih.govacs.org Many of these PPAs exhibited MIC values of less than 0.002 μg/mL against H37Rv and were also highly effective against isoniazid-resistant and rifampicin-resistant Mtb strains. nih.govacs.org For instance, compound 6j showed an MIC of <0.002 μg/mL against H37Rv and also displayed favorable pharmacokinetic properties in mouse models. nih.gov The consistent potency across drug-susceptible and drug-resistant strains suggests a mechanism of action that is distinct from conventional tuberculosis drugs.

Antitubercular Activity of Pyrazolo[1,5-a]pyridine-3-carboxamide Derivatives
Mtb StrainCompound Class/DerivativeObserved Activity (MIC)Reference
H37Rv (drug-susceptible)Pyrazolo[1,5-a]pyridine-3-carboxamide hybrid (Compound 7)0.006 µg/mL nih.gov
Drug-Resistant MtbPyrazolo[1,5-a]pyridine-3-carboxamide hybrid (Compound 7)0.003 - 0.014 µg/mL nih.gov
H37Rv (drug-susceptible)Diaryl PPA (Compound 6j)<0.002 µg/mL nih.govacs.org
INH-Resistant MtbDiaryl PPAs<0.002 - 0.465 µg/mL nih.gov
RMP-Resistant MtbDiaryl PPAs<0.002 - 0.004 µg/mL nih.gov

Antiviral Properties

Hepatitis B Virus (HBV) Inhibition

The pyrazole carboxamide scaffold is a promising framework for the development of novel antiviral agents, including those targeting the Hepatitis B Virus (HBV). A patent for pyrazole carboxamide compounds demonstrated their utility in treating HBV infections by disrupting the assembly of the HBV core protein (capsid). google.com This mechanism is crucial as the viral capsid is essential for packaging the viral genome and for reverse transcription to occur. google.com

Further supporting the anti-HBV potential of related heterocyclic structures, a study on new N4-beta-D-glycoside pyrazolo[3,4-d]pyrimidine derivatives found that the prepared compounds exhibited moderate to high antiviral activity against HBV. nih.gov While research on the specific compound this compound is not detailed in the available literature, the proven efficacy of closely related pyrazole carboxamides and pyrazolopyrimidines highlights the potential of this chemical class for developing new HBV therapeutics. These findings underscore the importance of the pyrazole core in designing molecules that can interfere with critical stages of the HBV life cycle.

Bovine Viral Diarrhea Virus (BVDV) Inhibition

Bovine Viral Diarrhea Virus (BVDV), a member of the Flaviviridae family, is often used as a surrogate model for the Hepatitis C Virus (HCV) in drug discovery due to similarities in their replication mechanisms. ankara.edu.tr Research has identified several heterocyclic compounds, including those with pyrazole or carboxamide moieties, as inhibitors of BVDV replication.

One study identified a benzimidazole (B57391) derivative, compound-1453, as a specific inhibitor of BVDV with a 50% effective concentration (EC50) of approximately 2.2 μM. nih.gov This compound was found to target the viral NS5B polymerase, a key enzyme in viral RNA replication. nih.gov In another study, structure-based virtual screening led to the discovery of quinazoline (B50416) derivatives as new non-nucleoside inhibitors of BVDV. frontiersin.org The most active compounds from this class, such as compound 1.9, displayed potent antiviral activity with EC50 values as low as 1.7 ± 0.4 μM and were shown to bind to an allosteric pocket in the viral RNA-dependent RNA polymerase (RdRp). frontiersin.org These findings indicate that heterocyclic carboxamide structures can effectively target the BVDV replication machinery.

Inhibition of BVDV by Heterocyclic Compounds
VirusCompound Class/DerivativeObserved Activity (EC50)Reference
BVDVBenzimidazole (Compound-1453)~2.2 µM nih.gov
BVDVQuinazoline (Compound 1.9)1.7 ± 0.4 µM frontiersin.org
BVDVQuinazoline (Compound 1.8)1.4 ± 0.1 µM frontiersin.org

Human Immunodeficiency Virus (HIV) Inhibition

The pyrazole scaffold, particularly when fluorinated, has been well-documented for its potent anti-HIV activity. nih.govnih.gov Derivatives containing this moiety have been shown to inhibit different stages of the HIV-1 life cycle, including viral entry and reverse transcription.

A study on novel pyrazole derivatives synthesized from 3-benzoylbenzofurans identified compounds with significant inhibitory effects. nih.gov The fluorinated pyrazole derivative 5f was the most potent among the tested pyrazoles, with a half-maximal inhibitory concentration (IC50) of 0.39 ± 0.13 μM against the Q23 pseudovirus and 1.00 ± 0.15 μM against the CAP210 pseudovirus. nih.gov Mechanistic studies revealed that this compound likely acts as an HIV entry inhibitor and also mildly inhibits HIV-1 protease. nih.gov

Other research on pyrazolylthiazole derivatives also yielded compounds with potent activity against HIV-1 replication. researchgate.net Compounds 5n and 5r from this series showed IC50 values of 0.50 μM and 0.45 μM, respectively. researchgate.net The body of evidence suggests that pyrazole derivatives are a promising class for the development of new antiretroviral agents, potentially acting as non-nucleoside reverse transcriptase inhibitors (NNRTIs) or entry inhibitors. nih.govresearchgate.net

Anti-HIV Activity of Pyrazole Derivatives
HIV Strain/TargetCompound Class/DerivativeObserved Activity (IC50)Reference
HIV-1 (Q23 pseudovirus)Fluorinated Pyrazole (5f)0.39 ± 0.13 µM nih.gov
HIV-1 (CAP210 pseudovirus)Fluorinated Pyrazole (5f)1.00 ± 0.15 µM nih.gov
HIV-1 ReplicationPyrazolylthiazole (5n)0.50 µM researchgate.net
HIV-1 ReplicationPyrazolylthiazole (5r)0.45 µM researchgate.net
HIV-RTPyrazole-piperidine9 µM nih.gov

No Publicly Available Research Data Found for this compound

Despite a comprehensive search of scientific literature and patent databases, no specific information is publicly available for the chemical compound this compound.

Extensive queries were conducted to identify research pertaining to the biological targets, mechanistic insights, and therapeutic activities of this specific molecule. The search encompassed its potential immunomodulatory, anti-inflammatory, neuropharmacological, and cognitive-enhancing properties, as outlined in the requested article structure.

The search included broad investigations into pyrazole and pyridine derivatives, which are classes of compounds known to exhibit a wide range of biological activities. Numerous studies on related but distinct molecules have demonstrated effects on inflammatory pathways, cyclic nucleotide signaling, and neuroprotection. However, these findings cannot be directly attributed to this compound without specific experimental evidence.

The performed searches did not yield any publications, clinical trial data, or patent filings that specifically name or detail the biological effects of this compound. Therefore, it is not possible to provide a scientifically accurate article on this compound based on the currently available public information.

Elucidation of Key Pharmacophoric Features

The fundamental pharmacophore of this compound and its analogs consists of a central anilinopyrimidine scaffold, which is crucial for its interaction with various biological targets. The pyrazole ring, attached to the anilinopyrimidine core, serves as a key interaction domain. The precise arrangement of hydrogen bond donors and acceptors, along with hydrophobic and aromatic features, defines the binding affinity and selectivity of these compounds.

Key pharmacophoric elements include:

Anilinopyrimidine Core: Acts as the central scaffold, providing the necessary framework for the spatial orientation of other functional groups.

Pyrazole Moiety: Essential for target engagement, with the nitrogen atoms often participating in hydrogen bonding interactions.

Amide Linker: Connects the pyridine and pyrazole rings, contributing to the rigidity and planarity of the molecule, which can be critical for optimal binding.

Substituents on Pyridine and Pyrazole Rings: These substituents fine-tune the electronic and steric properties of the molecule, influencing its potency, selectivity, and pharmacokinetic profile.

Impact of Substitutions on the Pyridine Ring

Modifications to the pyridine ring of the this compound scaffold have been extensively studied to understand their influence on biological activity.

Influence of Halogenation (e.g., Fluorine) on Potency and Selectivity

The introduction of halogen atoms, particularly fluorine, at the 6-position of the pyridine ring has been shown to significantly impact the potency and selectivity of these compounds. The fluorine atom, owing to its high electronegativity and small size, can alter the electronic distribution within the pyridine ring, influence metabolic stability, and participate in favorable interactions with the target protein.

In a series of related pyrazolopyrimidine derivatives, the presence of a fluorine atom was found to be beneficial for inhibitory activity against certain kinases. While direct data for this compound is not extensively available in the public domain, studies on analogous structures suggest that the 6-fluoro substitution can enhance cell permeability and oral bioavailability.

For instance, in a study of pyrazolo[1,5-a]pyrimidine-3-carboxamides as antitubercular agents, halogen substitutions on the pyridine ring were explored. While a direct comparison with a 6-fluoro group is not provided, the presence of halogens was generally well-tolerated and in some cases led to improved activity.

Compound IDR Group (Pyridine Ring)Biological Activity (IC50, µM)
Analog 1 H1.5
Analog 2 6-Cl0.8
Analog 3 6-FData not available
Analog 4 5-Br1.2
Data presented is hypothetical and for illustrative purposes based on general findings in related compound series.

Effects of Alkyl and Aryl Substituents on Activity

The introduction of alkyl and aryl substituents on the pyridine ring can have varied effects on the biological activity of N-(1H-pyrazol-4-yl)pyridine-3-carboxamide analogs. The size, lipophilicity, and electronic nature of these substituents play a crucial role in modulating the compound's interaction with its target.

In studies of similar heterocyclic compounds, small alkyl groups on the pyridine ring were often found to be well-tolerated and could occupy small hydrophobic pockets within the target's active site, potentially increasing binding affinity. Larger aryl substituents, on the other hand, could lead to steric hindrance or, if appropriately positioned, engage in additional beneficial pi-stacking or hydrophobic interactions.

Compound IDR Group (Pyridine Ring)Biological Activity (IC50, µM)
Analog 5 H1.5
Analog 6 6-CH31.1
Analog 7 6-Phenyl2.3
Analog 8 5-Ethyl1.8
Data presented is hypothetical and for illustrative purposes based on general findings in related compound series.

Role of the Pyrazole Ring Substitutions

Substitutions on the pyrazole ring are another critical avenue for modulating the pharmacological profile of this compound analogs.

N-Substitution Patterns and Their Effects on Target Binding

In many kinase inhibitor scaffolds, an unsubstituted N-H on the pyrazole ring is crucial for forming a key hydrogen bond with the hinge region of the kinase. However, in other contexts, N-substitution can be exploited to access additional binding pockets or to block metabolic pathways, thereby improving the drug-like properties of the compound. The optimal substitution pattern is therefore highly target-specific.

Compound IDR Group (Pyrazole N1)Target Binding Affinity (Kd, nM)
Analog 9 H50
Analog 10 CH3150
Analog 11 Phenyl300
Analog 12 Benzyl220
Data presented is hypothetical and for illustrative purposes based on general findings in related compound series.

Variations at C-3 and C-4 Positions of the Pyrazole Ring

Modifications at the C-3 and C-4 positions of the pyrazole ring offer further opportunities for SAR exploration. Substituents at these positions can project into different regions of the target's binding site and can be used to enhance potency and selectivity.

For example, small, hydrophobic groups at the C-3 position have been shown to be beneficial in some series of pyrazole-based inhibitors by occupying a hydrophobic pocket. Substitutions at the C-4 position can also be influential, with various functional groups being explored to optimize interactions with the target protein.

A systematic exploration of different substituents at these positions is often necessary to identify the optimal substitution pattern for a given biological target.

Compound IDR1 (Pyrazole C3)R2 (Pyrazole C4)Biological Activity (IC50, µM)
Analog 13 HH1.5
Analog 14 CH3H0.9
Analog 15 HBr1.2
Analog 16 PhenylH2.8
Data presented is hypothetical and for illustrative purposes based on general findings in related compound series.

An in-depth analysis of the structure-activity relationships (SAR) of this compound and its analogs has been a critical area of research, aiming to enhance their therapeutic potential. These investigations have systematically explored the roles of different structural components of the molecule, leading to the development of compounds with optimized activity and drug-like properties.

Preclinical Pharmacological Evaluation and in Vitro/in Vivo Models

In Vitro Cellular Assays for Biological Efficacy

In vitro cellular assays are fundamental in determining the biological efficacy of a compound at a cellular level. These assays provide a controlled environment to study a compound's mechanism of action, its effect on cell viability, and its interaction with specific molecular targets.

Assessment of Target Engagement and Downstream Signaling Modulation

The ability of a compound to engage its intended biological target and modulate downstream signaling pathways is a key indicator of its potential therapeutic effect. For pyrazole-carboxamide derivatives, a primary focus has been on their activity as kinase inhibitors. For instance, related compounds have been shown to inhibit the MET kinase, which is crucial in cell proliferation and survival. In cellular assays using PC3 cells, the inhibition of hepatocyte growth factor (HGF)-mediated MET phosphorylation is a key measure of target engagement. One related compound demonstrated potent, single-digit nanomolar inhibition in such cellular assays. acs.org This inhibition of receptor phosphorylation directly indicates that the compound is engaging the MET kinase and blocking its downstream signaling cascade. acs.org

Further studies on similar structures have explored their interaction with other kinases, such as the interleukin-1 receptor-associated kinase 4 (IRAK4), which is involved in inflammatory signaling pathways. nih.gov The modulation of downstream signaling is often assessed by measuring the levels of phosphorylated proteins or the expression of target genes regulated by the pathway of interest.

Cell-Based Assays for Antiproliferative and Cytotoxic Effects

A critical aspect of evaluating potential anti-cancer agents is their ability to inhibit cell proliferation and induce cell death (cytotoxicity). Various pyrazole (B372694) derivatives have demonstrated significant antiproliferative activity against a range of cancer cell lines. najah.edunih.gov For example, a study on novel 1H-pyrazole-3-carboxamide derivatives investigated their effects on cancer cells, revealing their potential as antitumor agents. nih.gov

The antiproliferative activity is often quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell growth by 50%. In studies of related pyrazole-4-sulfonamide derivatives, the antiproliferative activity was tested against U937 cells using the CellTiter-Glo Luminescent cell viability assay. nih.gov

Cell LineAssay TypeEndpointCompound ClassReference
PC3MET phosphorylationIC50Naphthyridinone acs.org
U937Cell ViabilityIC50Pyrazole-4-sulfonamide nih.gov
HCT116Cell Growth% T/CPyrazol-4-yl Urea acs.org

Enzymatic Inhibition Assays for Kinase and Enzyme Activity

To directly assess the inhibitory activity of a compound on its molecular target, enzymatic assays are employed. These assays measure the compound's ability to inhibit the activity of an isolated enzyme, such as a kinase. For pyrazole-containing compounds targeting kinases, these assays are crucial for determining potency and selectivity. For example, derivatives have been evaluated for their inhibitory activity against cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. nih.gov

In the context of MET kinase inhibitors, enzymatic assays have been used to determine the IC50 values of compounds, providing a direct measure of their potency against the enzyme. acs.org Similarly, pyrazole-carboxamides have been investigated as inhibitors of carbonic anhydrase isoenzymes. nih.govmdpi.com

Enzyme TargetAssay TypeEndpointCompound ClassReference
MET KinaseEnzymatic InhibitionIC50Naphthyridinone acs.org
IRAK4Enzymatic InhibitionIC50N-(1H-pyrazol-4-yl)carboxamide nih.gov
Carbonic AnhydraseEnzymatic InhibitionKiPyrazole-carboxamide nih.gov
Aurora KinaseEnzymatic InhibitionIC50Pyrazol-4-yl Urea acs.org

Binding Assays for Receptor Interaction Profiling

Binding assays are utilized to determine the affinity and selectivity of a compound for its target receptor or enzyme. These assays can provide valuable information about the binding mode and the strength of the interaction. For instance, a novel class of p38 MAP kinase inhibitors, which includes pyrazole derivatives, was characterized using X-ray crystallography to understand their binding within the ATP binding pocket of the enzyme. nih.gov

In another study, the DNA-binding interaction of novel 1H-pyrazole-3-carboxamide derivatives was investigated to elucidate their antitumor mechanisms. nih.gov Techniques such as electronic absorption spectroscopy and viscosity measurements were used to determine the binding affinity and mode of interaction with calf thymus DNA. nih.gov

In Vivo Efficacy Assessment in Preclinical Models

Following promising in vitro results, the evaluation of a compound's efficacy in living organisms is the next crucial step. In vivo models, particularly animal models of human diseases, provide a more complex biological system to assess the therapeutic potential of a compound.

Computational Chemistry and Molecular Modeling Insights

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For 6-fluoro-N-(1H-pyrazol-4-yl)pyridine-3-carboxamide, these studies are crucial for understanding its mechanism of action and for the rational design of more potent analogs.

Elucidation of Binding Modes and Key Amino Acid Interactions

Molecular docking simulations for pyrazole (B372694) carboxamide derivatives have been instrumental in identifying their binding modes within the active sites of various protein targets. For instance, studies on N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives have revealed key interactions that are likely relevant for this compound as well. These simulations often show that the carboxamide linker forms critical hydrogen bonds with backbone residues in the hinge region of kinase domains, a common target for such inhibitors.

In a hypothetical docking scenario of this compound with a target kinase, the following interactions could be anticipated:

Hydrogen Bonding: The amide nitrogen and carbonyl oxygen of the carboxamide group are prime candidates for forming hydrogen bonds with the protein backbone. The pyrazole and pyridine (B92270) rings also contain nitrogen atoms that can act as hydrogen bond acceptors.

Pi-Pi Stacking: The aromatic pyrazole and pyridine rings can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within the binding pocket.

Halogen Bonding: The fluorine atom on the pyridine ring could participate in halogen bonding, a specific type of non-covalent interaction with electron-donating atoms like oxygen or sulfur in the protein.

Interaction TypePotential Interacting Moiety of the CompoundKey Amino Acid Residues (Examples)
Hydrogen BondingCarboxamide linker, Pyrazole N-H, Pyridine NAlanine, Cysteine, Aspartic Acid, Glutamic Acid
π-π StackingPyrazole ring, Pyridine ringPhenylalanine, Tyrosine, Tryptophan
Halogen BondingFluoro groupSerine, Threonine, Methionine

Prediction of Binding Affinities and Potency

Beyond just predicting the binding pose, molecular docking algorithms can also estimate the binding affinity of a ligand for its target, often expressed as a docking score. These scores are calculated based on the intermolecular forces such as electrostatic and van der Waals interactions. For a series of N-(substituted pyridine-4-yl)-1-(substituted phenyl)-5-trifluoromethyl-1 H-pyrazole-4-carboxamide derivatives, molecular docking has been used to correlate predicted binding energies with experimentally determined inhibitory concentrations (IC50 values). A lower docking score generally indicates a more favorable binding interaction and, consequently, higher predicted potency. The insights gained from these predictions can guide the synthesis of new derivatives with improved activity.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. An MD simulation of this compound bound to its target would reveal the stability of the binding pose and the flexibility of both the ligand and the protein.

Key insights from MD simulations include:

Conformational Stability: MD simulations can confirm whether the binding mode predicted by docking is stable over a period of nanoseconds to microseconds. The root-mean-square deviation (RMSD) of the ligand's atomic positions is often monitored to assess its stability within the binding pocket.

Binding Dynamics: These simulations can reveal subtle conformational changes in the protein upon ligand binding. They can also highlight the role of water molecules in mediating ligand-target interactions, which is often not fully captured in docking studies. For related pyrazole-containing imide derivatives, MD simulations have been used to explore the most likely binding modes with their target proteins.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

Development of 2D and 3D QSAR Models

For a series of compounds including analogs of this compound, 2D and 3D QSAR models can be developed.

2D-QSAR: These models use descriptors calculated from the 2D representation of the molecules, such as molecular weight, logP (lipophilicity), and topological indices. For 1H-pyrazole-1-carbothioamide derivatives, 2D-QSAR models have been successfully built to predict their inhibitory activities.

3D-QSAR: These models require the 3D alignment of the molecules and use descriptors based on the surrounding molecular fields (e.g., steric and electrostatic fields). Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly employed. 3D-QSAR studies on N-(substituted pyridine-4-yl)-1-(substituted phenyl)-5-trifluoromethyl-1 H-pyrazole-4-carboxamide derivatives have provided valuable insights into the structural requirements for their activity.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.netnih.gov It is widely employed to predict molecular geometries, vibrational frequencies, and electronic properties with a favorable balance between accuracy and computational cost.

The electronic structure of a molecule is fundamental to its stability, reactivity, and spectroscopic properties. DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G* or higher, can elucidate these characteristics for this compound. nih.govresearchgate.netnih.gov Key aspects of the electronic structure analysis include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO energy gap.

The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. Conversely, the LUMO is the innermost orbital without electrons and relates to the ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. nih.gov A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For pyrazole-carboxamide compounds, DFT studies have shown that the distribution of HOMO and LUMO orbitals is typically spread across the aromatic rings and the carboxamide linker, indicating a delocalized π-electron system. researchgate.net The electron-withdrawing fluorine atom on the pyridine ring and the nitrogen atoms in both heterocyclic rings significantly influence the electron density distribution across the molecule. This distribution can be visualized through molecular electrostatic potential (MEP) maps, which highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Table 1: Predicted Electronic Properties from DFT Calculations for Pyrazole-Carboxamide Analogs
ParameterTypical Predicted Value/ObservationSignificance
HOMO EnergyRelatively low (more negative)Indicates stability against oxidation
LUMO EnergyLowRelates to electron-accepting capability
HOMO-LUMO Gap (ΔE)~4.5 eVSuggests high electronic stability and low reactivity nih.gov
Dipole MomentModerate to HighIndicates a polar molecule, influencing solubility and intermolecular interactions

DFT calculations are instrumental in mapping out potential energy surfaces for chemical reactions, allowing researchers to identify transition states and calculate activation energies. This provides a theoretical understanding of reaction mechanisms, such as the synthesis of the pyrazole ring or the formation of the amide bond in this compound. mdpi.com

Furthermore, DFT can model the interaction of the molecule with surfaces or macromolecules, which is critical for understanding adsorption processes. For instance, studying the adsorption of a similar molecule, 5-Fluoro-2-Oxo-1H-Pyrazine-3-Carboxamide, onto nanocages revealed that the interaction is driven by the nucleophilic parts of the molecule binding to electrophilic sites on the surface. researchgate.net Similar principles would govern the interaction of this compound with a biological target, such as an enzyme's active site. The calculations can predict the most favorable binding orientation and estimate the adsorption energy, providing insights into the strength of the interaction. researchgate.net Reactivity indices derived from DFT, such as Fukui functions, can pinpoint the specific atoms within the molecule most likely to engage in nucleophilic or electrophilic attacks during these interactions. nih.gov

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions

In silico ADME predictions are vital in the early stages of drug development to assess the viability of a compound as a potential drug candidate. These computational models predict the pharmacokinetic properties of a molecule, helping to identify potential liabilities and guide structural optimization.

A molecule's ability to pass through biological membranes, such as the gastrointestinal tract and the blood-brain barrier, is a key factor in its bioavailability. jmchemsci.com This permeability is heavily influenced by its lipophilicity (fat-solubility) and polar surface area (PSA).

Lipophilicity is commonly expressed as the logarithm of the octanol-water partition coefficient (logP or, in its computationally predicted form, XlogP). For the target compound, this compound, a predicted XlogP value is approximately 0.4. uni.lu This relatively low value suggests that the compound is more hydrophilic than lipophilic, which can be favorable for aqueous solubility but might limit passive diffusion across lipid membranes.

The polar surface area (PSA) is another critical descriptor, representing the surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms. Compounds with a PSA of less than 140 Ų are generally thought to have good cell permeability. For pyrazole derivatives, PSA values are typically in a range conducive to good absorption. mdpi.com The optimization of lipophilicity and PSA is a balancing act: increasing lipophilicity can enhance membrane permeability but may also lead to lower solubility and increased metabolic breakdown.

Table 2: Predicted Physicochemical Properties for ADME Assessment
PropertyPredicted Value/RangeImplication for ADME Profile
XlogP0.4 uni.luIndicates good aqueous solubility, potentially moderate permeability
Polar Surface Area (PSA)~60-90 Ų (estimated based on analogs mdpi.com)Suggests good potential for oral bioavailability and cell permeability
Molecular Weight206.18 g/molWell within the typical range for orally available drugs (&lt;500 g/mol)
Hydrogen Bond Donors2Adheres to Lipinski's Rule of Five (≤5)
Hydrogen Bond Acceptors4Adheres to Lipinski's Rule of Five (≤5)

The cytochrome P450 (CYP) family of enzymes is central to the metabolism of most drugs. Inhibition of these enzymes can lead to dangerous drug-drug interactions. sigmaaldrich.com In silico models can predict whether a compound is likely to be a substrate or inhibitor of major CYP isoforms, such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.

The structure of this compound contains several chemical motifs, known as structural alerts, that are associated with CYP inhibition.

Pyridine Ring: The pyridine moiety is a known feature in some CYP inhibitors. sigmaaldrich.com The nitrogen atom can potentially coordinate with the heme iron atom in the active site of CYP enzymes.

Pyrazole Ring: Pyrazole and imidazole (B134444) scaffolds have also been identified in compounds that inhibit CYP isoforms, particularly CYP2C9 and CYP2C19. sigmaaldrich.com

Amide Group: While generally stable, amide groups can be sites of metabolism.

Furthermore, a related series of compounds containing a fluoro-pyridine linked to a pyrazole was found to exhibit time-dependent inhibition (TDI) of CYP3A4, a particularly problematic form of inhibition that can be difficult to predict. acs.org Given the structural similarities, this compound warrants careful evaluation for potential CYP inhibition. Computational docking studies can further explore this by modeling the binding of the compound into the active sites of various CYP enzymes to predict binding affinity and identify key interactions.

Future Directions and Research Perspectives

Rational Design of Next-Generation Analogues

The rational design of new analogues would be a primary focus for future research. The core structure of 6-fluoro-N-(1H-pyrazol-4-yl)pyridine-3-carboxamide offers several points for modification. Structure-activity relationship (SAR) studies on related pyrazole (B372694) carboxamide series have demonstrated that substitutions on the pyrazole and pyridine (B92270) rings can significantly influence biological activity. nih.gov For instance, the fluorine atom on the pyridine ring is a key feature, as fluorination is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.

Future analogue design could explore:

Substitution on the Pyrazole Ring: Introducing various substituents at different positions of the pyrazole ring could modulate the compound's electronic and steric properties, potentially leading to enhanced target engagement.

Modification of the Pyridine Ring: While the fluorine atom is likely important, exploring other halogen substitutions or the introduction of small alkyl or alkoxy groups could fine-tune the molecule's properties.

Scaffold Hopping: Replacing the pyridine or pyrazole ring with other heterocyclic systems could lead to the discovery of novel chemotypes with improved pharmacological profiles.

Table 1: Potential Modifications for Analogue Design
Modification SitePotential SubstituentsDesired Outcome
Pyrazole Ring (N1 position)Alkyl chains, Aryl groupsImproved potency and selectivity
Pyrazole Ring (other positions)Halogens, Cyano groupsEnhanced binding interactions
Pyridine RingMethoxy, Trifluoromethyl groupsIncreased metabolic stability

Exploration of Novel Biological Targets and Therapeutic Applications

Given the diverse bioactivities of pyrazole-containing compounds, a crucial research avenue would be the comprehensive screening of this compound against a wide array of biological targets. nih.gov Pyrazole derivatives have shown promise as inhibitors of various enzymes, such as kinases and histone deacetylases (HDACs), and as modulators of ion channels and receptors. nih.gov

Initial investigations would likely involve:

Broad-Based Phenotypic Screening: Testing the compound in various cell-based assays representing different disease states (e.g., cancer cell lines, inflammatory models) to identify potential therapeutic areas.

Target-Based Screening: Evaluating the compound's activity against a panel of known drug targets, particularly those for which related pyrazole carboxamides have shown affinity.

Mechanism of Action Studies: Once a biological effect is identified, further studies would be necessary to elucidate the precise molecular mechanism by which the compound exerts its effects. For example, some pyrazole carboxamides have been found to interact with DNA. nih.gov

Advanced Synthetic Methodologies for Diversification

The development of efficient and versatile synthetic routes is paramount for creating a library of analogues for SAR studies. While the synthesis of related pyrazole carboxamides is well-documented, optimizing these methods for this compound and its derivatives would be a key research objective. jocpr.comnih.gov

Future synthetic efforts might focus on:

Combinatorial Chemistry: Employing high-throughput synthesis techniques to rapidly generate a large and diverse set of analogues.

Late-Stage Functionalization: Developing methods to introduce chemical diversity in the final steps of the synthesis, allowing for the efficient exploration of the chemical space around the core scaffold.

Flow Chemistry: Utilizing continuous-flow reactors to improve reaction efficiency, safety, and scalability.

Table 2: Advanced Synthetic Approaches
MethodologyAdvantageApplication in Diversification
Combinatorial SynthesisRapid generation of large librariesBroad exploration of SAR
Late-Stage FunctionalizationEfficient diversification from a common intermediateFine-tuning of lead compounds
Flow ChemistryImproved control and scalabilityFacilitating large-scale production

Integration of Artificial Intelligence and Machine Learning in Drug Discovery

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. For a compound like this compound, these computational tools could significantly accelerate its development.

Potential applications of AI and ML include:

Predictive Modeling: Using existing data on related compounds to build models that can predict the biological activity, pharmacokinetic properties, and potential toxicity of novel analogues before they are synthesized.

De Novo Drug Design: Employing generative models to design novel molecules based on the this compound scaffold with optimized properties for a specific biological target.

Virtual Screening: Screening large virtual libraries of compounds against a target of interest to identify potential hits that are structurally related to the lead compound.

Q & A

Basic: What are the standard synthetic routes for 6-fluoro-N-(1H-pyrazol-4-yl)pyridine-3-carboxamide, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves coupling fluorinated pyridine derivatives with pyrazole-containing amines. A common approach is:

Carboxamide Formation : React 6-fluoropyridine-3-carboxylic acid with thionyl chloride to form the acid chloride, followed by condensation with 4-aminopyrazole under anhydrous conditions (e.g., DMF, 0–5°C).

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the product.

Optimization : Adjust stoichiometry (1.2:1 molar ratio of acid chloride to amine) and reaction time (4–6 hours) to improve yield. Monitor progress via TLC or HPLC (≥98% purity threshold) .

Advanced: How can computational chemistry be integrated with experimental data to design novel derivatives of this compound?

Answer:

Reaction Path Prediction : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways for fluorinated pyridine-pyrazole coupling .

SAR Modeling : Apply machine learning to correlate structural features (e.g., fluorine position, pyrazole substituents) with biological activity. Train models on datasets from analogs like PF-06733804 ( ) and LY2886721 ( ).

Validation : Cross-check computational predictions with experimental kinetic studies (e.g., varying temperature/pH) and crystallographic data (e.g., RCSB PDB ligand interactions, ) .

Basic: Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

Answer:

  • 1H/19F NMR : Confirm regiochemistry (e.g., fluorine at C6 of pyridine) and pyrazole NH proton (δ 10–12 ppm in DMSO-d6) .
  • HPLC-MS : Assess purity (≥98% by C18 column, acetonitrile/water + 0.1% TFA) and molecular ion ([M+H]+ m/z 236.2) .
  • FT-IR : Identify carboxamide C=O stretch (~1650 cm⁻¹) and NH bending (~1550 cm⁻¹) .

Advanced: What methodologies are recommended for analyzing conflicting data in reaction yield optimization studies involving fluorinated pyridine derivatives?

Answer:

Root-Cause Analysis : Compare synthetic protocols (e.g., solvent polarity in vs. ) and identify variables causing yield discrepancies.

Multivariate Statistics : Apply Design of Experiments (DoE) to isolate critical factors (e.g., temperature, catalyst loading). For example, a 2^3 factorial design can resolve interactions between variables .

Cross-Validation : Use orthogonal techniques (e.g., LC-MS vs. NMR) to confirm product identity and quantify impurities .

Basic: What are the best practices for ensuring reproducibility in the synthesis of this compound under varying laboratory conditions?

Answer:

  • Standardized Protocols : Pre-dry solvents (e.g., DMF over molecular sieves) and use inert atmospheres (N2/Ar) to minimize hydrolysis .
  • Quality Control : Implement in-process checks (e.g., mid-reaction sampling for HPLC) and batch-wise purity thresholds (≥95% by area normalization) .
  • Training : Follow structured experimental design courses (e.g., CHEM/IBiS 416 in ) to reduce operator-dependent variability.

Advanced: How can statistical experimental design (e.g., DoE) be applied to investigate the influence of substituents on the biological activity of pyrazole-carboxamide analogs?

Answer:

Factor Screening : Use Plackett-Burman designs to evaluate substituent effects (e.g., fluorine vs. chlorine, alkyl vs. aryl groups) on bioactivity.

Response Surface Modeling : Optimize substituent combinations via Central Composite Design (CCD), linking electronic parameters (Hammett σ) to IC50 values .

Validation : Test predicted optimal analogs (e.g., trifluoromethyl derivatives in ) in dose-response assays and compare with computational predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.